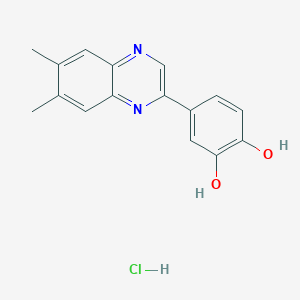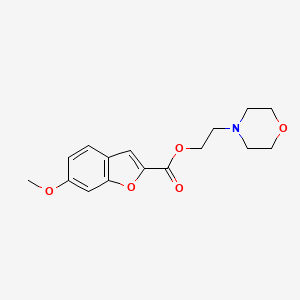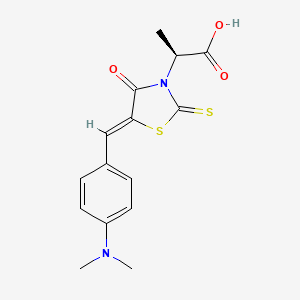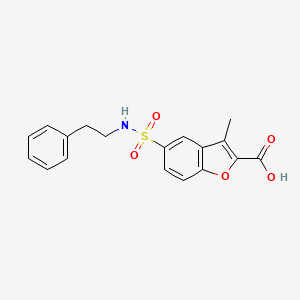
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol;hydrochloride is a chemical compound with the molecular formula C16H14N2O2. It is known for its unique structure, which includes a quinoxaline ring substituted with dimethyl groups and a benzene ring with two hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol typically involves the following steps:
Formation of Quinoxaline Ring: The quinoxaline ring is synthesized by condensing an o-phenylenediamine derivative with a diketone, such as 2,3-butanedione, under acidic conditions.
Substitution with Dimethyl Groups: The quinoxaline ring is then substituted with dimethyl groups at the 6 and 7 positions using methylating agents like methyl iodide in the presence of a base.
Coupling with Benzene Ring: The dimethylquinoxaline is coupled with a benzene ring containing hydroxyl groups through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines), solvent conditions.
Major Products
Oxidation: Quinones
Reduction: Tetrahydroquinoxaline derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activities.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression regulation
Comparison with Similar Compounds
Similar Compounds
4-methylcatechol: A similar compound with a single methyl group on the benzene ring.
3-methylcatechol: Another similar compound with a methyl group at a different position on the benzene ring.
Hexahydroxybenzene: A compound with multiple hydroxyl groups on the benzene ring.
Uniqueness
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol is unique due to its combination of a quinoxaline ring with dimethyl substitutions and a benzene ring with hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C16H15ClN2O2 |
|---|---|
Molecular Weight |
302.75 g/mol |
IUPAC Name |
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C16H14N2O2.ClH/c1-9-5-12-13(6-10(9)2)18-14(8-17-12)11-3-4-15(19)16(20)7-11;/h3-8,19-20H,1-2H3;1H |
InChI Key |
GRLICEOJIPVEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CC(=C(C=C3)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12370402.png)
![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)

![potassium;[(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B12370415.png)
![N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12370421.png)
![2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide](/img/structure/B12370422.png)



![4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12370453.png)
